Cas no 2227682-67-7 (rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate structure
2227682-67-7 structure
Product Name:rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate
CAS No:2227682-67-7
MF:C13H21N3O3S
MW:299.389141798019
CID:5868051
PubChem ID:165788720
Update Time:2025-07-20

rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate
    • 2227682-67-7
    • EN300-1625481
    • Inchi: 1S/C13H21N3O3S/c1-5-10-14-15-11(20-10)8-6-16(7-9(8)17)12(18)19-13(2,3)4/h8-9,17H,5-7H2,1-4H3/t8-,9-/m1/s1
    • InChI Key: MTCUNEKABFCYHE-RKDXNWHRSA-N
    • SMILES: S1C(CC)=NN=C1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

Computed Properties

  • Exact Mass: 299.13036271g/mol
  • Monoisotopic Mass: 299.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 104Ų

rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate

Professional Introduction to Rac-Tert-butyl (3R,4S)-3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227682-67-7)

Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate, a compound with the CAS number 2227682-67-7, represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The intricate molecular architecture of this compound, featuring a combination of tert-butyl and hydroxypyrrolidine moieties, alongside a 5-ethyl-1,3,4-thiadiazole ring system, positions it as a versatile candidate for further exploration in drug discovery and molecular biology.

The synthesis and characterization of Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate have been subjects of extensive research in recent years. The presence of the chiral center at the (3R,4S) configuration suggests potential applications in the development of enantiomerically pure pharmaceuticals. This specificity is crucial in medicinal chemistry, where the stereochemistry of a molecule can significantly influence its biological activity and pharmacokinetic properties. The compound's structure also incorporates functional groups that are known to enhance binding affinity and selectivity, making it an attractive scaffold for designing novel therapeutic agents.

In recent studies, Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate has been investigated for its potential role in modulating various biological pathways. The 5-ethyl-1,3,4-thiadiazole moiety is particularly noteworthy due to its presence in several bioactive molecules known for their antimicrobial and anti-inflammatory properties. Preliminary research indicates that this compound may exhibit similar effects by interacting with specific targets within cellular systems. Furthermore, the hydroxypyrrolidine group contributes to the compound's solubility and bioavailability, which are critical factors in drug development.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic flexibility. Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate exemplifies this trend by combining multiple pharmacophoric elements into a single molecular entity. The tert-butyl group not only enhances the metabolic stability of the compound but also influences its interactions with biological receptors. This dual functionality makes it a promising candidate for further optimization as a lead compound in drug discovery programs.

Advances in computational chemistry have enabled researchers to predict the binding modes and interactions of Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate with target proteins with high accuracy. These simulations have provided valuable insights into how the compound's structure can be modified to improve its efficacy and selectivity. For instance, computational studies have highlighted the importance of optimizing the spatial arrangement of the hydroxypyrrolidine and thiadiazole moieties to maximize binding affinity. Such findings are instrumental in guiding synthetic efforts aimed at developing more potent derivatives.

The potential therapeutic applications of Rac-Tert-butyl (3R,4S)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate are broad and span multiple disease areas. Initial investigations suggest that this compound may have utility in treating inflammatory disorders by inhibiting key enzymes involved in cytokine production. Additionally, its structural features make it a viable candidate for developing antiviral agents. The ability to fine-tune its chemical properties allows for the creation of derivatives with enhanced specificity and reduced side effects. This adaptability is a cornerstone of modern drug design strategies.

The synthesis of Rac-Tert-butyl (3R,4S)-3-(5-Ethyl - 1 , 3 , 4 - thiadiazol - 2 - yl ) - 4 - hydroxypy rrolidine - 1 - carboxy l ate involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include the formation of the chiral center through stereoselective reactions and the introduction of the thiadiazole ring system via cyclization reactions. Each step is meticulously designed to ensure high yield and purity while maintaining functional group integrity. The final product is obtained after rigorous purification protocols that remove any impurities generated during synthesis.

The analytical characterization of this compound has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of Rac-Tert-butyl (3R , 4S ) - 3 - ( 5 - eth y l - 1 , 3 , 4 - thi adia z ol - 2 - yl ) - 4 - hydro xypy rro l idine - 1 - carboxy l ate . NMR spectra reveal the connectivity between atoms and confirm the presence of all functional groups predicted by synthetic routes . MS analysis further validates the molecular weight consistency with theoretical values , ensuring structural integrity .

The pharmacological evaluation of Rac-Tert-butyl ( 3 R , 4 S ) - 3 - ( 5 - eth y l - 1 , 3 , 4 - thi adia z ol - 2 - yl ) - 4 - hydro xypy rro l idine - 1 car boxy l ate has been conducted using both in vitro and in vivo models . In vitro studies have demonstrated its ability to modulate key enzymes such as cyclooxygenase (COX) inhibitors , which are known for their anti-inflammatory effects . Additionally , preliminary animal studies indicate that this compound exhibits promising activity against viral infections without significant toxicity . These findings underscore its potential as a therapeutic agent worthy further exploration .

The future direction s for research on Rac-Tert-but yl ( 3 R , 44 S ) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _(CAS No .222768267_7) are multifaceted . Efforts are underway to develop more potent derivatives through structure-based drug design approaches . By leveraging computational tools such as molecular dynamics simulations , researchers aim to identify optimal modifications that enhance binding affinity while minimizing off-target effects . Furthermore , exploring new synthetic methodologies will facilitate scalable production processes essential for clinical translation . Collaborative efforts between academia and industry will be crucial in advancing this promising compound toward commercialization.

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